molecular formula C15H17Cl2NO B1382545 2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride CAS No. 1803609-96-2

2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1382545
CAS No.: 1803609-96-2
M. Wt: 298.2 g/mol
InChI Key: HHEVSADFFQESOE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride is an organic compound that features a benzyloxy group, a chlorophenyl group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halogenated precursor under basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the ethanamine backbone with a 4-chlorophenyl group, often using a Friedel-Crafts alkylation reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under appropriate conditions.

    Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-2-phenylethan-1-amine hydrochloride: Lacks the chlorine atom on the phenyl ring.

    2-(4-Chlorophenyl)ethan-1-amine hydrochloride: Lacks the benzyloxy group.

    2-(Benzyloxy)-2-(4-methylphenyl)ethan-1-amine hydrochloride: Has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride is unique due to the presence of both the benzyloxy and chlorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-phenylmethoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12;/h1-9,15H,10-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEVSADFFQESOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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